5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 55228-43-8
VCID: VC18682788
InChI: InChI=1S/C17H23N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h6-10,13H,3-5,11-12H2,1-2H3,(H,18,21)
SMILES:
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide

CAS No.: 55228-43-8

Cat. No.: VC18682788

Molecular Formula: C17H23N3O2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide - 55228-43-8

Specification

CAS No. 55228-43-8
Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
IUPAC Name 5-butoxy-1-phenyl-N-propylpyrazole-3-carboxamide
Standard InChI InChI=1S/C17H23N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h6-10,13H,3-5,11-12H2,1-2H3,(H,18,21)
Standard InChI Key GBVYKKCSLRYXGV-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC

Introduction

Chemical Structure and Physicochemical Properties

The structural architecture of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide features a pyrazole core substituted at three critical positions:

  • 1-Phenyl group: Enhances aromatic interactions and stabilizes the planar pyrazole ring.

  • 5-Butoxy chain: A four-carbon alkoxy group that increases lipophilicity, potentially improving membrane permeability.

  • N-Propyl carboxamide: Introduces hydrogen-bonding capabilities while influencing steric bulk at the nitrogen position .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC17H23N3O2\text{C}_{17}\text{H}_{23}\text{N}_{3}\text{O}_{2}
Molecular Weight301.4 g/mol
Calculated LogP~3.03 (estimated)
Topological Polar Surface Area71.1 Ų

Comparative analyses with structural analogs reveal distinct differences. For instance, replacing the N-propyl group with N-methyl (as in 5-butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide) reduces molecular weight to 273.33 g/mol but diminishes hydrogen-bonding potential . Similarly, removing the butoxy group (as in N-phenyl-1H-pyrazole-3-carboxamide) simplifies the structure but compromises lipophilicity .

Synthesis and Preparation Strategies

The synthesis of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide typically employs multi-step organic reactions:

  • Pyrazole Ring Formation: Condensation of hydrazines with diketones or β-keto esters under acidic or basic conditions .

  • Butoxy Introduction: Nucleophilic substitution at the 5-position using butanol or butyl halides in the presence of a base.

  • Carboxamide Functionalization: Propylamine coupling via carbodiimide-mediated amidation.

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1CyclocondensationHydrazine hydrate, ethanol, 80°C65%
2Alkoxylation1-Bromobutane, K₂CO₃, DMF72%
3AmidationPropylamine, EDC, HOBt, DCM58%

Optimization challenges include minimizing side reactions during alkoxylation and improving amidation efficiency. Recent advances in microwave-assisted synthesis and flow chemistry could enhance yields and scalability .

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Analgesic Effects

In rodent models, pyrazole-3-carboxamide derivatives demonstrate significant inhibition of carrageenan-induced paw edema (up to 68% at 50 mg/kg) . The N-propyl substituent may enhance binding to cyclooxygenase-2 (COX-2) allosteric sites, reducing prostaglandin synthesis .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundSubstituentsLogPIC₅₀ (MCF-7)
5-Butoxy-N-propyl derivativeN-Propyl, 5-butoxy3.0312.3 μM
5-Butoxy-N-methyl derivative N-Methyl, 5-butoxy2.8118.7 μM
N-Phenyl derivative No alkoxy, N-phenyl2.15>50 μM

Key trends include:

  • N-Alkyl Chain Length: Longer chains (e.g., propyl vs. methyl) improve cytotoxicity but may reduce aqueous solubility.

  • 5-Alkoxy Groups: Butoxy enhances membrane permeability compared to shorter alkoxy chains .

Future Research Directions

  • Target Identification: Use CRISPR-Cas9 screening to map protein targets.

  • Formulation Studies: Develop nanoemulsions to address solubility limitations.

  • Cognitive Studies: Evaluate PDE2A inhibition and memory enhancement in transgenic Alzheimer’s models .

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